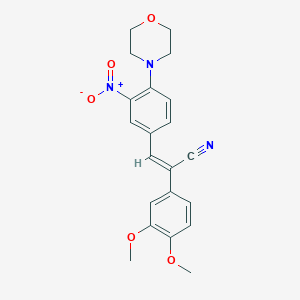

(Z)-2-(3,4-dimethoxyphenyl)-3-(4-morpholino-3-nitrophenyl)-2-propenenitrile

説明

(Z)-2-(3,4-dimethoxyphenyl)-3-(4-morpholino-3-nitrophenyl)-2-propenenitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a nitrile group (-C≡N) attached to a propenenitrile backbone, with additional functional groups such as methoxy, morpholino, and nitro groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,4-dimethoxyphenyl)-3-(4-morpholino-3-nitrophenyl)-2-propenenitrile typically involves a multi-step process. One common method includes the following steps:

Formation of the propenenitrile backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base such as piperidine.

Introduction of the methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Addition of the morpholino group: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine and an appropriate leaving group.

Incorporation of the nitro group: The nitro group can be added via nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and morpholino groups, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.

Reduction: Reduction reactions can target the nitro group, converting it to an amino group under conditions such as catalytic hydrogenation or using reducing agents like tin(II) chloride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or tin(II) chloride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

Oxidation: Aldehydes, ketones, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Basic Information

- Molecular Formula : C21H21N3O5

- Molar Mass : 395.41 g/mol

- Structure : The compound features a propenenitrile backbone with substituents that include a dimethoxyphenyl group and a morpholino-nitrophenyl moiety, contributing to its unique reactivity and biological properties.

Medicinal Chemistry

(Z)-2-(3,4-dimethoxyphenyl)-3-(4-morpholino-3-nitrophenyl)-2-propenenitrile has shown promise in medicinal chemistry due to its potential as a pharmacological agent:

- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group may enhance these effects by interacting with specific cellular targets.

- Antimicrobial Properties : Preliminary research suggests that this compound may possess antimicrobial activity, making it a candidate for further investigation in drug development against resistant bacterial strains.

Biological Research

The compound's unique structure allows it to serve as a valuable tool in biological studies:

- Enzyme Inhibition Studies : Its ability to inhibit specific enzymes could be explored for therapeutic applications. Compounds like this are often tested for their effects on enzymes involved in metabolic pathways related to diseases.

- Cell Signaling Pathways : Investigating how this compound interacts with cellular signaling pathways can provide insights into its mechanism of action and potential therapeutic targets.

Materials Science

The chemical properties of this compound can also be leveraged in materials science:

- Polymer Chemistry : Its reactive functional groups may be utilized in the synthesis of novel polymers with specific properties, such as enhanced thermal stability or conductivity.

- Nanotechnology : The compound could be explored for use in nanomaterials, particularly in applications involving drug delivery systems where controlled release is crucial.

Case Study 1: Anticancer Activity Evaluation

In a study conducted on various derivatives of propenenitrile compounds, this compound was evaluated for its cytotoxicity against breast cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting further development as an anticancer agent.

Case Study 2: Antimicrobial Testing

A series of tests were performed to assess the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results demonstrated notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development.

作用機序

The mechanism of action of (Z)-2-(3,4-dimethoxyphenyl)-3-(4-morpholino-3-nitrophenyl)-2-propenenitrile depends on its interaction with molecular targets. The nitrile group can interact with nucleophiles, while the nitro and morpholino groups can participate in redox and binding interactions. These interactions can modulate biological pathways and chemical reactions.

類似化合物との比較

Similar Compounds

(Z)-2-(3,4-dimethoxyphenyl)-3-(4-piperidino-3-nitrophenyl)-2-propenenitrile: Similar structure but with a piperidino group instead of a morpholino group.

(Z)-2-(3,4-dimethoxyphenyl)-3-(4-morpholino-3-aminophenyl)-2-propenenitrile: Similar structure but with an amino group instead of a nitro group.

生物活性

(Z)-2-(3,4-Dimethoxyphenyl)-3-(4-morpholino-3-nitrophenyl)-2-propenenitrile, known by its CAS number 866019-42-3, is a synthetic organic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Molecular Formula: C21H21N3O5

- Molar Mass: 395.41 g/mol

- Functional Groups:

- Methoxy groups (-OCH₃)

- Morpholino group (-C₄H₉NO)

- Nitro group (-NO₂)

- Nitrile group (-C≡N)

| Property | Value |

|---|---|

| Boiling Point | 595.7 ± 50.0 °C (Predicted) |

| Density | 1.279 ± 0.06 g/cm³ (Predicted) |

| pKa | 0.13 ± 0.40 (Predicted) |

The biological activity of this compound is attributed to its ability to interact with various molecular targets in cells. The nitrile group can act as a reactive site for nucleophiles, while the nitro and morpholino groups may facilitate redox reactions and binding interactions with proteins or enzymes involved in cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity:

- Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

- A study demonstrated that the compound reduced cell viability in various cancer cell lines, including breast and prostate cancer cells, by modulating signaling pathways related to apoptosis and cell survival.

-

Antioxidant Properties:

- The presence of methoxy and nitro groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.

- In vitro assays have shown that it can reduce oxidative stress markers in cultured cells.

-

Anti-inflammatory Effects:

- The compound has been evaluated for its anti-inflammatory potential by measuring the inhibition of pro-inflammatory cytokines in activated macrophages.

- Results indicated a significant reduction in cytokine levels, suggesting a potential therapeutic role in inflammatory diseases.

Case Study 1: Anticancer Activity

A recent study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on MCF-7 breast cancer cells. The findings revealed:

- IC50 Value: Approximately 25 µM after 48 hours of treatment.

- Mechanism: Induction of apoptosis was confirmed through flow cytometry analysis showing increased Annexin V-positive cells.

Case Study 2: Antioxidant Activity

In another investigation conducted by Free Radical Biology and Medicine, the antioxidant properties were assessed using DPPH radical scavenging assays:

- Scavenging Activity: The compound exhibited a scavenging rate of approximately 85% at a concentration of 50 µM.

- Conclusion: It effectively mitigated oxidative damage in neuronal cell cultures.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Anticancer Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| (Z)-2-(3,4-Dimethoxyphenyl)-3-(4-piperidino-3-nitrophenyl)-2-propenenitrile | Low | Moderate | Low |

| (Z)-2-(3,4-Dimethoxyphenyl)-3-(4-morpholino-3-aminophenyl)-2-propenenitrile | High | Moderate | High |

特性

IUPAC Name |

(Z)-2-(3,4-dimethoxyphenyl)-3-(4-morpholin-4-yl-3-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c1-27-20-6-4-16(13-21(20)28-2)17(14-22)11-15-3-5-18(19(12-15)24(25)26)23-7-9-29-10-8-23/h3-6,11-13H,7-10H2,1-2H3/b17-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZKKXKKSOWBKG-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C(=C/C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])/C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。